N'-Nitrosopentyl-(3-picolyl)amine N'-Nitrosopentyl-(3-picolyl)amine
Brand Name: Vulcanchem
CAS No.: 124521-15-9
VCID: VC20757390
InChI: InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3
SMILES: CCCCCN(CC1=CN=CC=C1)N=O
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

N'-Nitrosopentyl-(3-picolyl)amine

CAS No.: 124521-15-9

Cat. No.: VC20757390

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

N'-Nitrosopentyl-(3-picolyl)amine - 124521-15-9

CAS No. 124521-15-9
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide
Standard InChI InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3
Standard InChI Key UALWODOTRBXTPK-UHFFFAOYSA-N
SMILES CCCCCN(CC1=CN=CC=C1)N=O
Canonical SMILES CCCCCN(CC1=CN=CC=C1)N=O

Chemical Identification and Properties

N'-Nitrosopentyl-(3-picolyl)amine is a nitrosamine derivative characterized by a specific molecular structure that combines a pentyl chain with a pyridine ring. The compound has distinct chemical identifiers that facilitate its recognition and analysis in laboratory settings.

Basic Identification Parameters

The compound is identified through several standardized parameters as outlined in Table 1:

ParameterValue
CAS Number124521-15-9
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
IUPAC NameN-pentyl-N-(pyridin-3-ylmethyl)nitrous amide

The compound is officially designated as N'-Nitrosopentyl-(3-picolyl)amine, though it is also known by several synonyms including N-Nitroso-N-(3-Pyridinylmethyl)-1-Pentanamine and 3-Pyridinemethanamine N-nitroso-N-pentyl .

Structural Characteristics

N'-Nitrosopentyl-(3-picolyl)amine features a distinctive molecular structure with the following characteristics:

  • A pentyl (five-carbon) alkyl chain

  • A pyridine ring with the nitrogen at position 3

  • A methylene bridge connecting the pyridine ring to the central nitrogen

  • A nitroso group (N=O) attached to the central nitrogen atom

This structural configuration can be represented through its SMILES notation: O=NN(CCCCC)CC1=CC=CN=C1 . The structure is further defined by its InChI identifier: InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 .

Physical Properties

While specific physical property data for N'-Nitrosopentyl-(3-picolyl)amine is limited in the search results, nitrosamines typically share certain physical characteristics:

  • Appearance: Often present as oils or crystalline solids

  • Solubility: Generally soluble in organic solvents

  • Stability: Variable stability dependent on storage conditions

The compound's structural features suggest moderate lipophilicity, which influences its behavior in analytical procedures and biological systems.

Synthesis and Production

The synthesis of N'-Nitrosopentyl-(3-picolyl)amine follows specific chemical pathways that ensure the formation of the desired nitrosamine structure.

Synthetic Routes

Although the search results don't provide specific synthetic methods for N'-Nitrosopentyl-(3-picolyl)amine, the synthesis of analogous compounds like N'-Nitrosopentyl-(2-picolyl)amine typically involves a reaction between a primary amine and a picolylamine derivative under nitrosation conditions. A similar approach is likely employed for the 3-picolyl variant, with appropriate modifications to account for the different position of the nitrogen in the pyridine ring.

Applications in Analytical Chemistry

N'-Nitrosopentyl-(3-picolyl)amine serves critical functions in modern analytical chemistry, particularly in pharmaceutical quality control and safety assessment processes.

Reference Standard Applications

As a reference standard, N'-Nitrosopentyl-(3-picolyl)amine fulfills several important roles:

  • Method Development: Serves as a calibration standard for developing analytical methods targeting nitrosamine compounds

  • Method Validation (AMV): Used to validate analytical procedures for sensitivity, specificity, and accuracy

  • Quality Control (QC): Employed in routine quality control procedures to ensure pharmaceutical product safety

These applications are particularly relevant in the context of both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), where nitrosamine impurity assessment has become a regulatory priority .

Regulatory Significance

N'-Nitrosopentyl-(3-picolyl)amine meets stringent regulatory standards established by various pharmacopoeial authorities, including:

  • United States Pharmacopeia (USP)

  • European Medicines Agency (EMA)

  • Japanese Pharmacopoeia (JP)

  • British Pharmacopoeia (BP)

This regulatory compliance makes the compound particularly valuable for pharmaceutical manufacturers seeking to ensure their products meet global safety standards for nitrosamine content.

Analytical Detection Methods

Effective detection and quantification of N'-Nitrosopentyl-(3-picolyl)amine requires sophisticated analytical techniques suitable for trace-level analysis.

Method Development Considerations

The detection of N'-Nitrosopentyl-(3-picolyl)amine in complex matrices presents specific analytical challenges:

  • Selectivity: Methods must differentiate between similar nitrosamine structures

  • Sensitivity: Detection limits must align with regulatory thresholds

  • Matrix Effects: Sample preparation must account for potential interferences

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